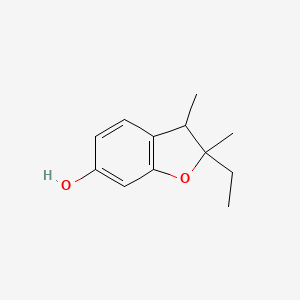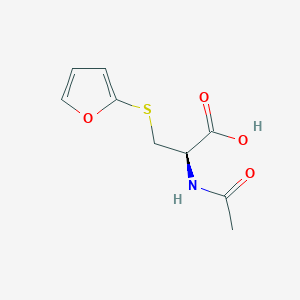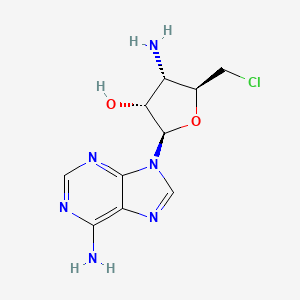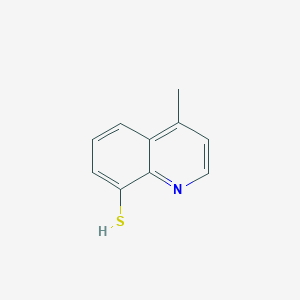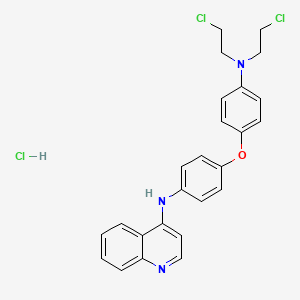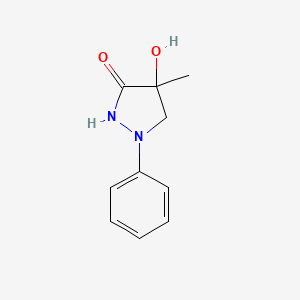![molecular formula C7H6N4O B12902460 [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide CAS No. 5543-09-9](/img/structure/B12902460.png)
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a carboxamide group attached at the third position. Its unique structure imparts a range of chemical and biological properties, making it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable nitrile, followed by cyclization with hydrazine derivatives. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating under reflux.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process may involve the use of catalysts to enhance reaction rates and selectivity. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or pyridine ring is substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide serves as a versatile building block for the construction of more complex molecules
Biology: The compound exhibits significant biological activity, including antimicrobial, antifungal, and anticancer properties. It is often studied for its potential as a therapeutic agent in the treatment of various diseases.
Medicine: In medicinal chemistry, this compound derivatives are investigated for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising leads in drug discovery programs.
Industry: The compound is also used in the development of new materials with unique properties, such as improved thermal stability and electronic characteristics. These materials find applications in the fields of electronics and materials science.
Mécanisme D'action
The mechanism of action of [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
- [1,2,3]Triazolo[4,3-a]pyridine-3-carboxamide
- [1,2,4]Triazolo[4,3-b]pyridine-3-carboxamide
- [1,2,4]Triazolo[4,3-c]pyridine-3-carboxamide
Comparison: Compared to these similar compounds, [1,2,4]Triazolo[4,3-a]pyridine-3-carboxamide is unique due to its specific ring fusion and the position of the carboxamide group. This structural difference can lead to variations in chemical reactivity and biological activity, making it distinct in its applications and effects.
Propriétés
Numéro CAS |
5543-09-9 |
|---|---|
Formule moléculaire |
C7H6N4O |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
[1,2,4]triazolo[4,3-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6N4O/c8-6(12)7-10-9-5-3-1-2-4-11(5)7/h1-4H,(H2,8,12) |
Clé InChI |
FAQDIWZVUSKTPI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NN=C(N2C=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B12902387.png)

![Ethanone, 1-[1-(9-acridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-](/img/structure/B12902394.png)
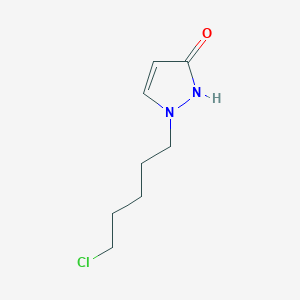
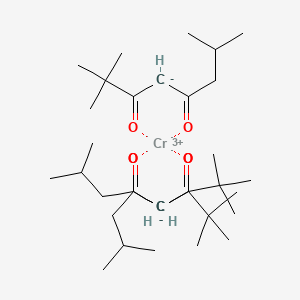
![4-Hydroxy-2,5-dimethyl-4-[(1H-1,2,4-triazol-1-yl)methyl]hexan-3-one](/img/structure/B12902411.png)

